molecular formula C28H30N2O4S2 B11094418 N,N'-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

N,N'-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

Cat. No.: B11094418
M. Wt: 522.7 g/mol
InChI Key: CPWUTQCNLAQATF-UHFFFAOYSA-N
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Description

“N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” is an organic compound characterized by the presence of naphthalene rings, propylsulfonyl groups, and an ethene-1,1-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene derivative: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the propylsulfonyl groups: This step may involve sulfonation followed by alkylation to attach the propyl groups.

    Formation of the ethene-1,1-diamine core: This could involve a condensation reaction between appropriate amine precursors and an ethene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

    Substitution: The naphthalene rings and sulfonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce a variety of functional groups onto the naphthalene rings.

Scientific Research Applications

Chemistry

In chemistry, “N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules or its ability to modulate biological pathways.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” would depend on its specific application. For example, if used as a ligand, it might interact with metal ions to form coordination complexes. If studied for biological activity, it might interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-di(naphthalen-2-yl)-2,2-bis(methylsulfonyl)ethene-1,1-diamine
  • N,N’-di(phenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

Uniqueness

“N,N’-di(naphthalen-2-yl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine” is unique due to the specific combination of naphthalene rings and propylsulfonyl groups, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C28H30N2O4S2

Molecular Weight

522.7 g/mol

IUPAC Name

1-N,1-N'-dinaphthalen-2-yl-2,2-bis(propylsulfonyl)ethene-1,1-diamine

InChI

InChI=1S/C28H30N2O4S2/c1-3-17-35(31,32)28(36(33,34)18-4-2)27(29-25-15-13-21-9-5-7-11-23(21)19-25)30-26-16-14-22-10-6-8-12-24(22)20-26/h5-16,19-20,29-30H,3-4,17-18H2,1-2H3

InChI Key

CPWUTQCNLAQATF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C(=C(NC1=CC2=CC=CC=C2C=C1)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)CCC

Origin of Product

United States

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